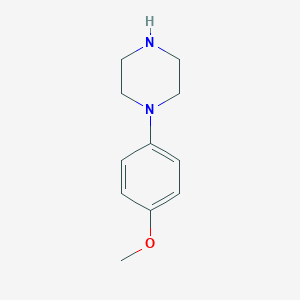

1-(4-Methoxyphenyl)piperazine

説明

特性

IUPAC Name |

1-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDGZSKYFPGAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191591 | |

| Record name | 1-(4-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38212-30-5 | |

| Record name | 1-(4-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38212-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)piperazine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine

Introduction

This compound, also known as pMeOPP or 4-MeOPP, is a chemical compound belonging to the piperazine (B1678402) class.[1] It functions as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] As a derivative of piperazine, it has garnered attention in the field of drug development and research due to its biological activities. Notably, it has been identified as a designer drug with stimulant effects, sold in "Party pills," and is reported to have a mechanism of action involving serotonergic and dopaminergic pathways.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic and analytical workflows.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in drug formulation, analytical chemistry, and medicinal chemistry for predicting the compound's behavior in various environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O | [2][5] |

| Molecular Weight | 192.26 g/mol | [2][5] |

| Appearance | Crystalline low melting solid; Light yellow to amber | [2] |

| Melting Point | 42-47 °C | [2][6][7] |

| Boiling Point | 130 °C; 344 °C at 760 mmHg | [2][6][7] |

| Density | 1.057 g/cm³; 1.0529 (rough estimate) | [2][6][7] |

| Water Solubility | Soluble | [2][6] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Toluene | [2][6] |

| pKa | 8.98 ± 0.10 (Predicted) | [2][3] |

| LogP | 1.49860 | [7] |

| Flash Point | >230 °F (>110 °C); 161.8 °C | [2][6][7] |

| Refractive Index | 1.5750 (estimate); 1.533 | [2][6][7] |

| Vapor Pressure | 6.8E-05 mmHg at 25°C | |

| CAS Number | 38212-30-5 | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. This section outlines protocols for determining key physicochemical properties and for the analysis and synthesis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A common method for its determination is the capillary tube method.

-

Principle : A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

-

Apparatus : Melting point apparatus (e.g., Büchi or Stuart Scientific), capillary tubes (sealed at one end), thermometer or digital temperature probe.

-

Procedure :

-

A small amount of dry this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder, packing a small amount (2-3 mm height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point (42-47 °C).[2]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method for this purpose.[8]

-

Principle : A solution of the compound is titrated with a standard acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the concentrations of the base and its conjugate acid are equal.

-

Apparatus : pH meter with a combination glass electrode, burette, magnetic stirrer, beaker, standard HCl solution (e.g., 0.1 M), analytical balance.

-

Procedure :

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The pH electrode is calibrated and placed in the solution. The solution is stirred gently.

-

The standard HCl solution is added in small, known increments from the burette.

-

After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

The titration continues past the equivalence point (the point of steepest pH change).

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The equivalence point is determined from the first derivative of the curve. The volume of titrant at the half-equivalence point is used to find the corresponding pH on the curve, which is equal to the pKa.

-

Synthesis via One-Pot Reaction from Diethanolamine (B148213)

This compound can be synthesized in a one-pot method starting from diethanolamine, which avoids the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine (B1207034).[9]

-

Principle : Diethanolamine is first converted in situ to bis(2-chloroethyl)amine using hydrobromic acid (HBr). This intermediate then reacts directly with p-anisidine (B42471) (4-methoxyaniline) to form the desired product.

-

Materials : Diethanolamine, hydrobromic acid (HBr), p-anisidine, sodium carbonate, 1-butanol, concentrated HCl, ethanol (B145695).

-

Procedure :

-

Step 1: Formation of Intermediate : Slowly add HBr (0.5 mol) to diethanolamine (0.26 mol) in a flask over one hour. Reflux the mixture for 12 hours. After reflux, distill off the excess HBr.[9]

-

Step 2: N-Arylation : In the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol. Heat the mixture at 120 °C for 5 hours.[9]

-

Step 3: Completion and Isolation : Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours. Cool the reaction to room temperature and wash the suspension twice with water.[9]

-

Step 4: Purification : Adjust the pH of the organic layer to 12 with sodium hydroxide, then wash with saturated salt water. Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt. Distill off the water and 1-butanol. Recrystallize the resulting HCl salt from ethanol and dry under vacuum at 100 °C.[9]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds in a mixture. It is a standard method for analyzing piperazine derivatives in seized materials or biological samples.[10][11]

-

Principle : The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for identification.

-

Apparatus : Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., DB-5ms), helium carrier gas, autosampler.

-

Procedure :

-

Sample Preparation : Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., methanol). If analyzing a complex matrix like urine, a prior extraction step (e.g., solid-phase extraction) may be required.[12]

-

GC-MS Conditions :

-

Injector : Set to a high temperature (e.g., 250 °C) in splitless mode.

-

Oven Program : Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometry : Operate the MS in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of the target compound.[12]

-

Data Analysis : The retention time and the mass spectrum of the analyte are compared to those of a certified reference standard for positive identification. Quantification is achieved by creating a calibration curve from standards of known concentrations.

-

Visualizations: Pathways and Workflows

Metabolic Pathway

This compound is metabolized in humans primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6. This process converts it into the active metabolite 1-(4-hydroxyphenyl)piperazine.[1][5]

Caption: Metabolic conversion of this compound.

Proposed Mechanism of Action

The stimulant effects of this compound are believed to stem from its interaction with monoamine neurotransmitter systems. It is thought to inhibit the reuptake and stimulate the release of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) at the synaptic cleft, a mechanism it shares with drugs like MDMA and amphetamines.[1][4]

Caption: Proposed action on monoamine neurotransmitter systems.

General Analytical Workflow

The reliable identification and quantification of this compound from various samples (e.g., seized powders, biological fluids) follows a standardized analytical workflow. This ensures accuracy and reproducibility of results in forensic and research laboratories.

Caption: Standard workflow for the analysis of this compound.

References

- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. This compound | 38212-30-5 [chemicalbook.com]

- 3. This compound CAS#: 38212-30-5 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Page loading... [wap.guidechem.com]

- 8. uregina.ca [uregina.ca]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Solubility of 1-(4-Methoxyphenyl)piperazine in DMSO and PBS

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-methoxyphenyl)piperazine in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property that significantly influences a compound's behavior in biological systems and its suitability for therapeutic applications. For a compound like this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, understanding its solubility in both a non-polar aprotic solvent like DMSO and an aqueous physiological buffer like PBS is fundamental.[1] DMSO is widely used for initial compound solubilization and storage due to its ability to dissolve a wide range of molecules.[2] PBS, on the other hand, mimics the pH and ionic strength of human physiological conditions, making solubility in this medium a key indicator of a compound's potential bioavailability.[1]

Quantitative Solubility Data

The solubility of this compound can vary depending on whether it is in its free base form or a salt form, such as the hydrochloride salt. The available data for both forms are summarized below.

| Compound Form | Solvent | Reported Solubility |

| This compound (Free Base) | DMSO | Slightly Soluble[3][4][5] |

| This compound (Free Base) | Water | Soluble[3][4][6] |

| This compound hydrochloride | DMSO | 30 mg/mL[7] |

| This compound hydrochloride | PBS (pH 7.2) | 10 mg/mL[7] |

Note: "Slightly soluble" is a qualitative description and indicates that the compound does not readily dissolve to a high concentration. The term "soluble in water" suggests good aqueous solubility for the free base.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound in DMSO and PBS. These protocols are based on standard laboratory practices.

Preparation of Stock Solutions in DMSO

High-concentration stock solutions are typically prepared in 100% DMSO.[2]

Materials:

-

This compound

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing the Compound: Accurately weigh the desired mass of this compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed compound into a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Mixing: Vortex the tube until the compound is completely dissolved.[2] If the compound does not readily dissolve, sonication in a water bath for several minutes can be employed. Gentle warming (e.g., 37°C) may also aid dissolution, but caution should be exercised as heat can degrade some compounds.[2]

-

Storage: Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[2]

Thermodynamic Solubility Measurement in PBS (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[8][9]

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of PBS (pH 7.2) in a sealed flask or vial. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a mechanical shaker set to a constant temperature, typically 37°C to mimic physiological conditions.[8][10] Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The agitation speed should be optimized to keep the particles suspended without creating a vortex.[8]

-

Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[8]

-

Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration. If using centrifugation, the supernatant should be carefully collected. If filtering, a syringe filter can be used.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve for this compound in PBS should be prepared for accurate quantification.[11]

-

Equilibrium Confirmation: Equilibrium is considered reached when consecutive measurements show no significant change in concentration (e.g., less than 10% deviation).[8] The final concentration is reported as the equilibrium solubility.

-

pH Verification: The pH of the buffer should be checked at the beginning and end of the experiment to ensure it has not significantly changed.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the aqueous solubility of a research compound.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 38212-30-5 [m.chemicalbook.com]

- 5. This compound | 38212-30-5 [chemicalbook.com]

- 6. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. caymanchem.com [caymanchem.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-(4-Methoxyphenyl)piperazine

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of 1-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various psychoactive compounds and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its crystallographic parameters, molecular geometry, and intermolecular interactions.

Introduction

This compound, also known as MeOPP or pMeOPP, is a piperazine (B1678402) derivative that has garnered significant interest due to its presence in recreational drugs and its utility as a scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, primarily through interaction with dopaminergic and serotonergic receptor systems. Understanding the three-dimensional structure of this foundational molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide summarizes the definitive crystal structure, details the experimental procedures for its determination, and explores its pharmacological context.

Experimental Protocols

The experimental workflow for the structural analysis of this compound encompasses its synthesis, crystallization, and subsequent characterization by single-crystal X-ray diffraction.

Synthesis of this compound

A common synthetic route involves the reaction of diethanolamine (B148213) with hydrobromic acid to form an in-situ intermediate, which is then reacted with p-anisidine (B42471).

Procedure:

-

Diethanolamine (0.26 mol) is treated with 48% hydrobromic acid (0.5 mol) and refluxed for 12 hours.

-

Excess hydrobromic acid is removed by distillation.

-

To the resulting crude product, p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (B46404) (80 mL) are added under a nitrogen atmosphere.

-

The mixture is heated at 120°C for 5 hours. An additional portion of sodium carbonate (0.13 mol) is added, and heating is continued for 24 hours.

-

After cooling, the suspension is washed with water. The pH of the organic layer is adjusted to 12 with sodium hydroxide, followed by a wash with saturated brine.

-

The pH is then adjusted to 5 with concentrated HCl to precipitate the hydrochloride salt, which is subsequently recrystallized from ethanol.

-

The free base, this compound, can be obtained by neutralization of the hydrochloride salt.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For this compound and its salts, a mixture of solvents like methanol (B129727) and ethyl acetate (B1210297) has been successfully employed. The slow evaporation of the solvent over several days in a dust-free environment yields well-formed, colorless crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector as the crystal is rotated.

Data Collection and Refinement:

-

Instrument: A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Collection: A full sphere of data is collected in a series of frames with narrow rotations.

-

Structure Solution: The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Data

The crystal structure of this compound was determined and reported by Kiran Kumar et al. in 2020.[1] The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules in the unit cell.[2]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. For comparison, data for its hydrochloride salt are also presented.

| Parameter | This compound[2] | This compound HCl |

| Formula | C₁₁H₁₆N₂O | C₁₁H₁₇ClN₂O |

| Formula Weight | 192.26 | 228.72 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Iba2 |

| a (Å) | 6.9683 | 10.2890(7) |

| b (Å) | 7.9683 | 31.5218(18) |

| c (Å) | 18.975 | 7.5909(5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1054.1 | 2461.9(3) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.211 | 1.234 |

| R-factor | 0.0508 | 0.044 |

Molecular Geometry

The molecular structure reveals that the piperazine ring adopts a classic chair conformation. The 4-methoxyphenyl (B3050149) substituent is positioned equatorially on the piperazine ring.[1] This conformation is energetically favorable and is a common feature in related structures. The dihedral angle between the mean plane of the benzene (B151609) ring and the piperazine ring is a key descriptor of the molecule's overall shape.

| Bond/Angle | Length (Å) / Degrees (°) |

| Selected Bond Lengths | |

| C1-O1 | 1.370(3) |

| C4-N1 | 1.405(3) |

| N1-C5 | 1.458(3) |

| N1-C6 | 1.461(3) |

| N2-C7 | 1.456(3) |

| N2-C8 | 1.459(3) |

| Selected Bond Angles | |

| C1-O1-C11 | 117.6(2) |

| C4-N1-C5 | 117.8(2) |

| C4-N1-C6 | 123.5(2) |

| C7-N2-C8 | 109.5(2) |

| Selected Torsion Angles | |

| C2-C1-O1-C11 | 2.1(4) |

| C5-N1-C4-C3 | -14.2(4) |

| N1-C5-C8-N2 | 55.6(3) |

| C6-N1-C5-C8 | -57.1(3) |

Note: Bond lengths and angles are representative and may vary slightly between different crystallographic studies. The data presented is based on the hydrochloride salt structure for illustrative purposes.

Supramolecular Assembly

In the solid state, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds.[1] Specifically, the hydrogen atom on the secondary amine of the piperazine ring (N-H) acts as a hydrogen-bond donor to the methoxy (B1213986) oxygen atom of an adjacent molecule. This interaction results in the formation of simple C(10) chains, which propagate through the crystal lattice.[1] These hydrogen bonds are a dominant force in the crystal packing, defining the supramolecular architecture.

Pharmacological Context and Signaling Pathways

Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors, which are critical targets in the central nervous system for treating psychiatric disorders.

This compound and its analogues have been shown to bind to dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. The nature of this interaction (agonist, partial agonist, or antagonist) is highly dependent on the specific chemical modifications of the parent molecule. This promiscuity makes the arylpiperazine scaffold a valuable starting point for developing multi-target ligands. For instance, antagonism at the D₂ receptor is a hallmark of antipsychotic drugs, while activity at 5-HT₁ₐ and 5-HT₂ₐ receptors can modulate dopaminergic pathways and contribute to a more favorable side-effect profile, reducing the likelihood of extrapyramidal symptoms.

Conclusion

The crystal structure of this compound reveals a molecule with a chair-form piperazine ring and an equatorial aromatic substituent. The solid-state architecture is primarily governed by N—H···O hydrogen bonds, forming simple chains. This detailed structural knowledge, combined with an understanding of its interactions with key dopamine and serotonin receptors, provides a solid foundation for the future design and development of novel CNS-active agents. The data and protocols presented herein serve as a critical resource for researchers in medicinal chemistry and drug discovery.

References

Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl), a piperazine (B1678402) derivative with known stimulant properties. This document details the physicochemical properties, analytical methodologies, and spectroscopic data of the compound, offering a valuable resource for its identification, quantification, and further investigation in a research and development setting.

Physicochemical Properties

This compound hydrochloride is a crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O · 2HCl | [1] |

| Molecular Weight | 265.18 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 240 °C (decomposition) | [1] |

| Solubility | Soluble in water, methanol, and toluene. | [3] |

| UV max | 204, 241, 294 nm | [4] |

Spectroscopic and Analytical Characterization

The structural elucidation and identification of this compound hydrochloride are primarily achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of MeOPP-HCl. While specific peak assignments can vary slightly based on the solvent and instrument parameters, typical chemical shifts are observed for the aromatic, piperazine, and methoxy (B1213986) protons.

¹H NMR Spectra: Publicly available spectra indicate the presence of signals corresponding to the protons of the methoxyphenyl group and the piperazine ring.[2][5]

¹³C NMR Spectra: The carbon skeleton of the molecule can be confirmed by ¹³C NMR spectroscopy.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of MeOPP-HCl is expected to show characteristic absorption bands for N-H stretching (from the protonated piperazine nitrogens), C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of the free base, this compound, would show a molecular ion peak corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying the amount of this compound hydrochloride in a sample. A validated reverse-phase HPLC (RP-HPLC) method is a common approach.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A common synthetic route involves the reaction of p-anisidine (B42471) with a bis(2-haloethyl)amine derivative, followed by hydrochloride salt formation. The following is a generalized procedure based on literature methods.[6]

Materials:

-

p-Anisidine

-

Hydrobromic acid (HBr)

-

Sodium carbonate

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Formation of Bis(2-bromoethyl)amine hydrobromide: Slowly add hydrobromic acid to diethanolamine and reflux the mixture. After reflux, distill off the excess HBr.

-

Cyclization: In a nitrogen atmosphere, add the crude product from the previous step to a mixture of p-anisidine, sodium carbonate, and 1-butanol. Heat the mixture for several hours.

-

Work-up: After cooling, wash the reaction mixture with water. Adjust the pH of the organic layer to 12 with sodium hydroxide, and then wash with saturated salt water.

-

Salt Formation: Adjust the pH of the combined organic layers to 5 with concentrated HCl.

-

Purification: Distill off the water and 1-butanol to yield the crude hydrochloride salt. Recrystallize the product from ethanol and dry under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol is a representative method for the analysis of piperazine derivatives and can be adapted and validated for this compound hydrochloride.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at pH 2) can be used.

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of the compound (e.g., 239 nm).[7]

-

Internal Standard: An appropriate internal standard, such as phenacetin, can be used for quantitative analysis.[8]

Sample Preparation:

-

Accurately weigh a known amount of the this compound hydrochloride sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of 0.01 M HCl and methanol.

-

If necessary, dilute the solution to an appropriate concentration for HPLC analysis.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Methodologies and Pathways

The following diagrams illustrate the general workflow for the characterization of this compound hydrochloride and its proposed mechanism of action.

Caption: Experimental workflow for the synthesis and characterization of this compound HCl.

Caption: Proposed mechanism of action of this compound at key neurotransmitter receptors.

Conclusion

The characterization of this compound hydrochloride is a multi-faceted process that relies on a combination of synthetic chemistry, spectroscopy, and chromatography. This guide provides a foundational understanding of the key parameters and experimental protocols necessary for the robust analysis of this compound. The provided methodologies and data serve as a starting point for researchers and professionals in the field of drug development and related scientific disciplines. It is imperative that all analytical methods are properly validated in the specific laboratory setting to ensure accurate and reliable results.

References

- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-methoxyphenyl)piperazine. This document is intended to serve as a valuable resource for researchers and scientists involved in the fields of medicinal chemistry, pharmacology, and drug development, where accurate characterization of molecular structures is paramount. The data presented herein has been compiled and organized for clarity and ease of comparison.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of this compound Hydrochloride in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.91 | br s | 2H | NH₂⁺ (piperazine) |

| 7.03 - 7.01 | m | 2H | Ar-H (ortho to OCH₃) |

| 6.88 - 6.86 | m | 2H | Ar-H (meta to OCH₃) |

| 3.70 | s | 3H | OCH₃ |

| 3.43 | t, J = 5.2 Hz | 4H | CH₂ (piperazine, adjacent to NH₂⁺) |

| 3.22 | t, J = 5.2 Hz | 4H | CH₂ (piperazine, adjacent to N-Ar) |

Note: Data corresponds to the hydrochloride salt of this compound. The broad singlet at 9.91 ppm is characteristic of the ammonium (B1175870) protons of the piperazine (B1678402) ring in its salt form.

Table 2: ¹³C NMR Spectral Data of this compound

Due to the variability in reported data and the influence of the salt form and solvent, a representative compilation of expected ¹³C chemical shifts is provided below.

| Chemical Shift (ppm) | Assignment |

| ~154.0 | Ar-C (C-OCH₃) |

| ~145.0 | Ar-C (C-N) |

| ~118.0 | Ar-CH (ortho to OCH₃) |

| ~114.5 | Ar-CH (meta to OCH₃) |

| ~55.5 | OCH₃ |

| ~49.0 | CH₂ (piperazine, adjacent to N-Ar) |

| ~45.0 | CH₂ (piperazine, adjacent to NH) |

Experimental Protocols

The following section details a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of the procedures used to obtain the data presented.

Sample Preparation:

A sample of this compound (or its hydrochloride salt) is accurately weighed (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain an internal reference.

Instrumentation and Data Acquisition:

NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

For a typical ¹H NMR experiment, the following parameters may be used:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range sufficient to cover all proton signals (e.g., 0-12 ppm).

For a standard ¹³C NMR experiment with proton decoupling, typical parameters include:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to the internal standard (TMS at 0.00 ppm).

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

Caption: Logical workflow for NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Methoxyphenyl)piperazine, a compound of interest in pharmaceutical research and forensic science. This document details experimental protocols, fragmentation patterns, and quantitative data to aid in the identification, characterization, and quantification of this molecule.

Introduction

This compound, also known as MeOPP or pMeOPP, is a piperazine (B1678402) derivative that has been identified as a designer drug and is also a key structural motif in various pharmaceutical agents.[1] Accurate and reliable analytical methods are crucial for its detection in various matrices and for understanding its metabolic fate. Mass spectrometry, coupled with chromatographic techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. This guide outlines the fundamental principles and practical aspects of its mass spectrometric analysis.

Molecular Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| IUPAC Name | This compound | [2] |

| Synonyms | MeOPP, pMeOPP, 1-(p-Anisyl)piperazine | [2] |

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound under electron ionization (EI) and electrospray ionization (ESI) provides characteristic ions that are essential for its identification. The primary fragmentation pathways involve cleavage of the piperazine ring and the bond between the piperazine and the methoxyphenyl moieties.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the molecule undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak is observed at m/z 192.[2]

Table 1: Major EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Structure | Relative Abundance |

| 192 | [M]⁺• (Molecular Ion) | High |

| 150 | [M - C₂H₄N]⁺ | Top Peak |

| 135 | [M - C₃H₇N₂]⁺ | High |

| 120 | [M - C₄H₈N₂]⁺• | High |

| 108 | [C₇H₈O]⁺• | Moderate |

| 95 | [C₆H₇O]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

| 56 | [C₃H₆N]⁺ | Moderate |

Relative abundance is a qualitative description based on available spectral data.

Electrospray Ionization (ESI) Mass Spectrometry

In ESI-MS, typically performed in positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 193.[3] Tandem mass spectrometry (MS/MS) of this precursor ion yields several product ions useful for structural confirmation.

Table 2: ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 193)

| Product Ion m/z | Proposed Fragment Structure |

| 151 | [M+H - C₂H₄N]⁺ |

| 135 | [C₇H₇O]⁺ |

| 121 | [C₇H₉N]⁺• |

| 95 | [C₆H₇O]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS. These may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Solid Samples: Dissolve in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Biological Matrices (e.g., Urine, Blood): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

GC-MS Parameters:

| Parameter | Typical Value |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5MS, HP-5MS) |

| Oven Program | Initial temperature of 100 °C, ramp to 280 °C at 10-20 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive and suitable for the analysis of this compound in complex mixtures, particularly biological fluids.

Sample Preparation:

-

Aqueous Samples: Direct injection may be possible after filtration.

-

Biological Matrices: Protein precipitation followed by SPE or LLE is common. For quantitative analysis, the use of a deuterated internal standard is recommended.[2]

LC-MS/MS Parameters:

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) or methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Precursor Ion | m/z 193 [M+H]⁺ |

| Collision Energy | Optimized for fragmentation (e.g., 10-40 eV) |

| Product Ion Scan | Monitor for characteristic product ions (e.g., m/z 151, 135, 121) |

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a well-established method for its identification and quantification. Both GC-MS and LC-MS offer high sensitivity and specificity. Understanding the characteristic fragmentation patterns is key to the confident identification of this compound in various applications, from clinical and forensic toxicology to pharmaceutical quality control. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in these fields.

References

In-Depth Technical Guide: Mechanism of Action of 1-(4-Methoxyphenyl)piperazine at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine (pMeOPP), also known as 4-methoxyphenylpiperazine (4-MeOPP), is a synthetic compound belonging to the phenylpiperazine class of drugs. Initially identified as a component in recreational "party pills," its complex pharmacological profile has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the mechanism of action of pMeOPP at serotonin (B10506) (5-HT) receptors, consolidating available data on its binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Introduction

The phenylpiperazine class of compounds is renowned for its diverse interactions with various neurotransmitter systems, most notably the serotonergic system. This compound (pMeOPP) is a notable member of this class, characterized by a methoxy (B1213986) group substituted at the para position of the phenyl ring. While its initial emergence was in the context of recreational use, its distinct pharmacological properties, when compared to its ortho- and meta-isomers, underscore the critical role of substituent placement in determining receptor affinity and functional outcome. This guide will systematically detail the known interactions of pMeOPP with the family of serotonin receptors.

Serotonin Receptor Binding Affinity of pMeOPP and Analogs

The affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki), is a fundamental measure of its binding potency. While comprehensive binding data for pMeOPP across all serotonin receptor subtypes is not extensively documented in a single source, data from various studies on pMeOPP and its structural analogs provide significant insights.

It is crucial to note the distinct binding profiles of pMeOPP's isomers. The ortho-substituted analog, 1-(2-methoxyphenyl)piperazine (B120316) (oMeOPP), demonstrates a high affinity for the 5-HT1A receptor, where it acts as a partial agonist.[1] In contrast, a close structural analog of pMeOPP, 1-[2-(4-methoxyphenyl)phenyl]piperazine, exhibits high affinity for the 5-HT7 receptor (Ki = 2.6 nM) and low affinity for the 5-HT1A receptor (Ki = 476 nM), functioning as a potent 5-HT7 receptor antagonist.[2] This highlights the profound impact of the methoxy group's position on the phenyl ring on receptor selectivity.

Anecdotal evidence and its classification as a non-selective serotonin receptor agonist suggest that pMeOPP likely interacts with multiple 5-HT receptor subtypes.[3] However, precise Ki values from comprehensive screening studies are required for a complete understanding of its binding profile.

Table 1: Serotonin Receptor Binding Affinities of this compound Analogs

| Compound | Receptor | Ki (nM) | Species/Tissue Source | Radioligand | Reference |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 | Rat Brain | Not Specified | [2] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 | Rat Brain | Not Specified | [2] |

| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | 5-HT1A | High | Not Specified | Not Specified | [1] |

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist) is critical to understanding its pharmacological effects. pMeOPP has been generally characterized as a non-selective serotonin receptor agonist.[3] This suggests that it mimics the action of the endogenous neurotransmitter serotonin at various 5-HT receptors. Additionally, pMeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism it shares with stimulants like amphetamines, although it is significantly less potent.[3]

The functional activity of its ortho-isomer, oMeOPP, at the 5-HT1A receptor is that of a partial agonist with a maximal efficacy (Emax) of approximately 70%.[1] This distinction is important as it indicates that even small structural changes can dramatically alter the functional response a ligand elicits upon binding to the same receptor.

A comprehensive evaluation of pMeOPP's functional activity, including EC50/IC50 and Emax values at a wide array of 5-HT receptor subtypes, is necessary to fully delineate its pharmacological profile.

Table 2: Functional Activity of this compound and Analogs at Serotonin Receptors

| Compound | Receptor | Functional Activity | Emax | Assay Type | Reference |

| This compound (pMeOPP) | Various | Agonist | N/A | Not Specified | [3] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | Antagonist | N/A | Not Specified | [2] |

| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | 5-HT1A | Partial Agonist | ~70% | Conditioned Avoidance | [1] |

Signaling Pathways

The activation of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The specific G-protein subtype to which a receptor couples determines the downstream signaling pathway.

-

Gαi/o-Coupled Receptors (e.g., 5-HT1A): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

-

Gαq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

-

Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Given that pMeOPP is described as a non-selective serotonin agonist, it is plausible that it modulates multiple signaling pathways depending on the receptor subtype it activates. For instance, its interaction with 5-HT1-like receptors would likely lead to a decrease in cAMP, while its activity at 5-HT2-like receptors would be expected to increase intracellular calcium. Furthermore, GPCRs can also signal through β-arrestin pathways, which can lead to distinct cellular outcomes compared to G-protein mediated signaling.[7][8] The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important area for future investigation with pMeOPP.

Caption: Putative signaling pathways of pMeOPP at serotonin receptors.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound.

-

Objective: To determine the Ki of pMeOPP at various human serotonin receptor subtypes.

-

Materials:

-

Cell membranes expressing the specific human 5-HT receptor subtype.

-

A suitable radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

pMeOPP hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding control (e.g., a high concentration of a known ligand).

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of pMeOPP.

-

In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of pMeOPP or buffer (for total binding) or the non-specific control.

-

Incubate at a defined temperature for a specific duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of pMeOPP from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

Functional Assays

-

Objective: To determine the EC50 and Emax of pMeOPP at Gαi/o- and Gαs-coupled 5-HT receptors.

-

Methodology: Utilize a cell line expressing the target receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).[9][10]

-

Procedure (for Gαi/o):

-

Plate cells in a multi-well plate.

-

Pre-treat cells with varying concentrations of pMeOPP.

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (to induce cAMP production).

-

Measure the resulting luminescence, which is inversely proportional to the agonistic activity of pMeOPP at Gαi/o-coupled receptors.

-

-

Procedure (for Gαs):

-

Plate cells in a multi-well plate.

-

Treat cells with varying concentrations of pMeOPP.

-

Measure the resulting luminescence, which is directly proportional to the agonistic activity of pMeOPP at Gαs-coupled receptors.

-

-

Objective: To determine the EC50 and Emax of pMeOPP at Gαq/11-coupled 5-HT receptors.

-

Methodology: Employ a cell line expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Plate cells in a multi-well plate and load with the fluorescent dye.

-

Add varying concentrations of pMeOPP.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Objective: To assess the ability of pMeOPP to induce β-arrestin recruitment to 5-HT receptors.

-

Methodology: Use a cell-based assay that measures the interaction between the activated receptor and β-arrestin, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[7][8]

-

Procedure:

-

Use cells co-expressing the 5-HT receptor fused to a donor molecule and β-arrestin fused to an acceptor molecule.

-

Treat cells with varying concentrations of pMeOPP.

-

Measure the resulting signal (e.g., light emission at a specific wavelength for BRET), which indicates the proximity of the receptor and β-arrestin.

-

Caption: Selection of functional assays based on receptor G-protein coupling.

Conclusion

This compound (pMeOPP) is a pharmacologically active compound with a presumed mixed mechanism of action at serotonin receptors, likely acting as a non-selective agonist. Its activity profile is distinct from its structural isomers, emphasizing the importance of the methoxy group's position in determining receptor affinity and selectivity. While a complete pharmacological characterization of pMeOPP is not yet available in the scientific literature, this guide consolidates the existing knowledge and provides a framework for future research. A systematic evaluation of its binding affinities and functional activities across all serotonin receptor subtypes, coupled with an investigation into the downstream signaling pathways, is crucial for a comprehensive understanding of its mechanism of action. Such studies will not only elucidate the neuropharmacology of pMeOPP but also contribute to the broader understanding of structure-activity relationships within the phenylpiperazine class of compounds.

References

- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]

In Vivo Metabolism of 1-(4-Methoxyphenyl)piperazine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (pMeOPP), a compound of interest in drug discovery and development, with a focus on studies conducted in rodent models. This document synthesizes available data on its metabolic pathways, provides detailed experimental protocols based on established methodologies for similar compounds, and presents quantitative data in a structured format.

Executive Summary

This compound undergoes metabolic transformation in vivo, primarily through O-demethylation of the methoxy (B1213986) group, leading to the formation of its major metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (pOH-PP). Further biotransformation involves the degradation of the piperazine (B1678402) ring. While specific in vivo quantitative pharmacokinetic data for pMeOPP in rodents is not extensively detailed in publicly available literature, this guide outlines the established analytical methodologies and experimental workflows for the characterization and quantification of arylpiperazine compounds and their metabolites in biological matrices. The primary enzyme responsible for the initial O-demethylation step has been identified as cytochrome P450 2D6 (CYP2D6) in human liver microsomes, suggesting a similar enzymatic pathway in rodent models possessing orthologous enzymes.

Metabolic Pathways

The in vivo biotransformation of this compound in rodent models proceeds through two main pathways as identified in studies on Wistar rats[1]:

-

Phase I Metabolism: The predominant metabolic reaction is the O-demethylation of the parent compound at the methoxy group on the phenyl ring. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of the active metabolite, 1-(4-hydroxyphenyl)piperazine.

-

Piperazine Ring Degradation: Following or in parallel to O-demethylation, the piperazine moiety undergoes degradation. While the specific degradation products of pMeOPP have not been fully elucidated in the available literature, metabolic pathways for other piperazine-containing compounds include N-oxidation, N-dealkylation, and ring opening.

Figure 1: Proposed metabolic pathway of this compound in rodents.

Experimental Protocols

While a specific, detailed in vivo protocol for this compound was not available in the reviewed literature, the following methodologies are based on standard practices for metabolic studies of arylpiperazine derivatives in rodents.

Animal Models

-

Species: Male Wistar rats are a commonly used model for in vivo metabolism studies of piperazine derivatives[1].

-

Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Sample Collection

-

Dose Administration: A single dose of this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage. The vehicle for administration is often saline or a solution of physiological pH.

-

Urine Collection: Following administration, animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period.

-

Blood Sampling: For pharmacokinetic analysis, blood samples can be collected at various time points post-administration via tail vein or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

Figure 2: General experimental workflow for in vivo metabolism studies.

Analytical Methodology

The identification and quantification of this compound and its metabolites in biological samples are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3.1 Sample Preparation for GC-MS Analysis of Urine

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites. Incubate at 37°C for 2 hours.

-

Liquid-Liquid Extraction: Adjust the pH of the hydrolyzed urine to 8-9 with a suitable buffer. Extract the analytes with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Derivatization: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties of the polar metabolites.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system for separation and detection.

3.3.2 Sample Preparation for LC-MS/MS Analysis of Plasma

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data

Specific in vivo quantitative data for this compound and its metabolites in rodent models, such as plasma concentration-time profiles or urinary excretion rates, are not extensively reported in the publicly accessible scientific literature. The primary study identified focused on the qualitative identification of metabolites and the in vitro enzymatic kinetics of the main metabolic reaction.

The following table summarizes the type of quantitative data that would be generated from a comprehensive in vivo metabolism study.

| Parameter | Description | Expected Outcome for this compound |

| Parent Drug in Urine | Percentage of the administered dose excreted unchanged. | Low, indicating extensive metabolism. |

| Metabolite in Urine | Percentage of the administered dose excreted as 1-(4-hydroxyphenyl)piperazine. | High, as this is the major metabolite. |

| Plasma Cmax | Maximum observed plasma concentration of the parent drug and metabolite. | Dependent on dose and route of administration. |

| Plasma Tmax | Time to reach maximum plasma concentration. | Dependent on the rate of absorption and metabolism. |

| Plasma AUC | Area under the plasma concentration-time curve, representing total drug exposure. | A key parameter for assessing bioavailability and clearance. |

| Plasma T½ | Elimination half-life of the parent drug and metabolite. | Reflects the rate of metabolism and excretion. |

Conclusion

The in vivo metabolism of this compound in rodent models is characterized by O-demethylation to its primary metabolite, 1-(4-hydroxyphenyl)piperazine, and subsequent degradation of the piperazine ring. While detailed in vivo pharmacokinetic data is limited in the current literature, the established analytical techniques of GC-MS and LC-MS/MS, coupled with standard in vivo experimental protocols for arylpiperazines, provide a robust framework for conducting such studies. Further research is warranted to fully quantitate the pharmacokinetic profile and elucidate the complete metabolic fate of this compound in rodent models, which would be invaluable for its continued development and safety assessment.

References

The Evolving Landscape of Arylpiperazines: A Deep Dive into the Pharmacological Profile of 1-(4-Methoxyphenyl)piperazine and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-methoxyphenyl)piperazine (pMeOPP, MeOPP, 4-MeOPP) and its structurally related derivatives. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuropharmacology and medicinal chemistry. It aims to be a core resource by summarizing key pharmacological data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] These compounds are known to interact with a variety of aminergic G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, making them attractive candidates for the development of antipsychotics, antidepressants, and anxiolytics.[3][4] this compound, a prominent member of this class, has been identified as a substance with stimulant and euphoric properties, presumed to act through a mixed serotonergic and dopaminergic mechanism.[5] This guide will explore the nuanced pharmacological landscape of pMeOPP and its derivatives, focusing on their receptor binding affinities, functional activities, and structure-activity relationships (SAR).

Receptor Binding Affinity of this compound and Its Derivatives

The interaction of this compound and its analogs with various neurotransmitter receptors is a key determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki, IC50) of a selection of these compounds for key serotonin, dopamine, and adrenergic receptors.

Table 1: Binding Affinities (Ki, nM) of this compound and Key Derivatives at Serotonin (5-HT) Receptors

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C | 5-HT₃ | 5-HT₇ |

| This compound (pMeOPP) | - | - | - | Moderate Affinity | - |

| WAY-100635 | 0.84 (rat) | >1000 | >1000 | >1000 | - |

| NAN-190 | 0.6 | - | - | - | - |

| Analogs of WAY-100635 | |||||

| N-Oxide Analog (3) | 0.22 | - | - | - | - |

| Long-Chain Arylpiperazine Derivatives | |||||

| Compound 8c | 23.5 | - | - | - | - |

| Compound 29 | 55.8 | - | - | - | - |

| Compound 20b | 66.1 | 39.4 | - | - | 45.0 |

| Compound 9b | 23.9 | 39.4 | - | - | 45.0 |

| Compound 12a | 41.5 | 315 | - | - | 42.5 |

Data compiled from multiple sources.[6][7][8][9] Values are Ki in nM unless otherwise specified. "-" indicates data not available.

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine (D) and Adrenergic (α) Receptors

| Compound | D₂ | D₄ | α₁ |

| WAY-100635 | 420 (D₂L) | 3.3 (D₄.₄) | 251 |

| NAN-190 | - | - | 0.8 |

| Long-Chain Arylpiperazine Derivatives | |||

| Compound 6 | 7.93 (pKi) | - | 9.07 (pA₂) |

| Compound 12a | 300 | - | - |

Data compiled from multiple sources.[7][10][11] Values are Ki in nM unless otherwise specified. "-" indicates data not available.

Functional Activity and Signaling Pathways

The functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—is critical to their overall pharmacological profile.

Serotonin 5-HT₁ₐ Receptor Signaling

Many arylpiperazine derivatives, including analogs of WAY-100635 and NAN-190, are potent ligands at the 5-HT₁ₐ receptor. This receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Dopamine D₂ and D₄ Receptor Interactions

Certain derivatives, notably WAY-100635, exhibit significant affinity and agonist activity at the dopamine D₄ receptor.[7][8] D₂ and D₄ receptors are also Gi/o-coupled, and their activation similarly leads to the inhibition of adenylyl cyclase. The multi-target engagement of these compounds contributes to their complex pharmacological profiles.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound and its derivatives.

Radioligand Competition Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor.

Workflow for Radioligand Competition Binding Assay

Protocol Details:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells or tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the functional activity of compounds at Gi/o- or Gs-coupled receptors by quantifying changes in intracellular cAMP levels.

Protocol Details:

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Compound Treatment: Cells are treated with the test compound at various concentrations. For Gi/o-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

-

Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based reporter assays.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) of the compound.

In Vivo Behavioral Assessment: The Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

Workflow for the Forced Swim Test

Protocol Details:

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Rodents (mice or rats) are individually placed in the water cylinder for a predetermined period (typically 6 minutes for mice).

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, often during the last 4 minutes of the test.

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Structure-Activity Relationships (SAR)

Systematic modification of the arylpiperazine scaffold has revealed key structural features that govern affinity and selectivity for various receptors.

-

Aryl Moiety: The substitution pattern on the phenyl ring is critical. For instance, a methoxy (B1213986) group at the ortho-position, as seen in many high-affinity 5-HT₁ₐ ligands, is often favorable.

-

Piperazine (B1678402) Ring: The basicity of the piperazine nitrogens is important for receptor interaction, particularly with acidic residues like aspartate in the transmembrane domains of aminergic GPCRs.

-

Linker Chain: The length and composition of the alkyl chain connecting the piperazine to the terminal moiety influence affinity and selectivity. For many "long-chain" arylpiperazines targeting 5-HT₁ₐ receptors, a four-carbon linker is optimal.

-

Terminal Group: The nature of the terminal group significantly impacts the pharmacological profile, contributing to interactions with accessory binding pockets and influencing properties like metabolic stability.